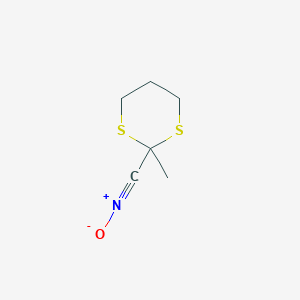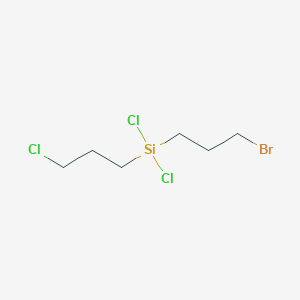![molecular formula C41H50O4 B14265056 [(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] CAS No. 138710-29-9](/img/structure/B14265056.png)
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and multiple phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through a condensation reaction between a diol and an aldehyde or ketone under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Small-scale production using batch reactors, allowing for precise control over reaction conditions.
Continuous Flow Processing: Large-scale production using continuous flow reactors, which can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] can be compared with other similar compounds, such as:
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]: Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(4-methylphenyl)methanol]:
Eigenschaften
CAS-Nummer |
138710-29-9 |
|---|---|
Molekularformel |
C41H50O4 |
Molekulargewicht |
606.8 g/mol |
IUPAC-Name |
[(4R,5R)-5-[bis(3,5-dimethylphenyl)-hydroxymethyl]-2,2-diethyl-1,3-dioxolan-4-yl]-bis(3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C41H50O4/c1-11-39(12-2)44-37(40(42,33-17-25(3)13-26(4)18-33)34-19-27(5)14-28(6)20-34)38(45-39)41(43,35-21-29(7)15-30(8)22-35)36-23-31(9)16-32(10)24-36/h13-24,37-38,42-43H,11-12H2,1-10H3/t37-,38-/m1/s1 |
InChI-Schlüssel |
UKBYGTDZHRFSPL-XPSQVAKYSA-N |
Isomerische SMILES |
CCC1(O[C@H]([C@@H](O1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)O)C(C4=CC(=CC(=C4)C)C)(C5=CC(=CC(=C5)C)C)O)CC |
Kanonische SMILES |
CCC1(OC(C(O1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)O)C(C4=CC(=CC(=C4)C)C)(C5=CC(=CC(=C5)C)C)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


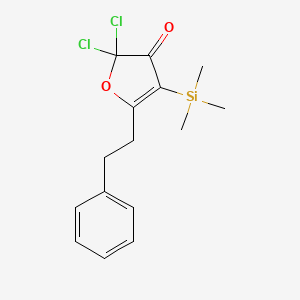
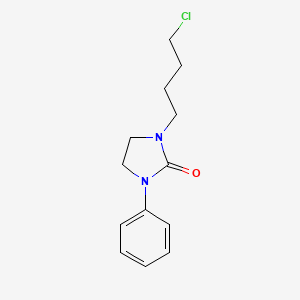

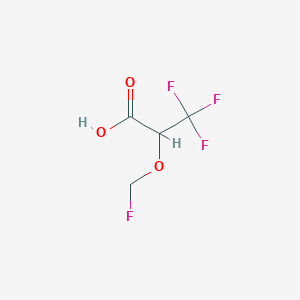


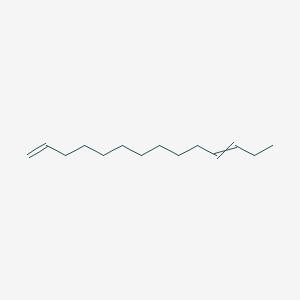
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)
